N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aldehydes, ketones, and various amines. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the acetamide group can participate in nucleophilic reactions. These properties enable the compound to interact with different molecular targets and pathways, leading to the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(3-chloro-2-methylphenyl)-2-[(5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyanoacetamides. This uniqueness makes it valuable in the synthesis of specialized heterocyclic compounds and in applications requiring specific chemical functionalities .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(2-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-10-5-3-4-6-11(10)16-9-12(15)14(2)8-7-13/h3-6H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSMRLYQVRLWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.